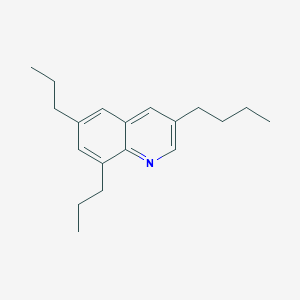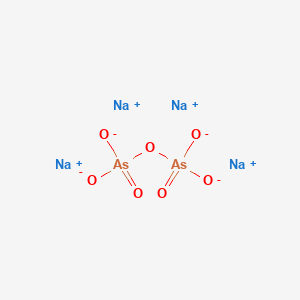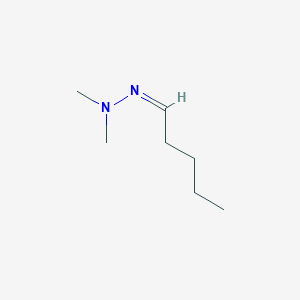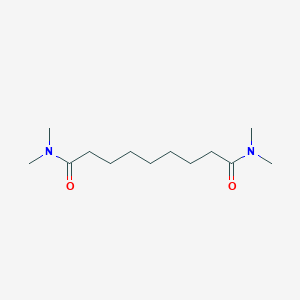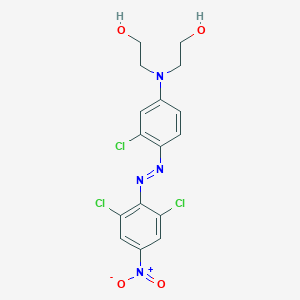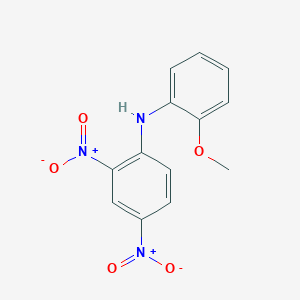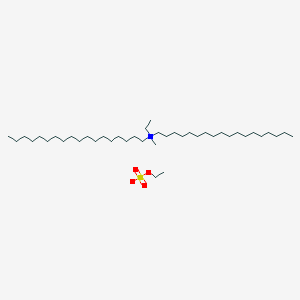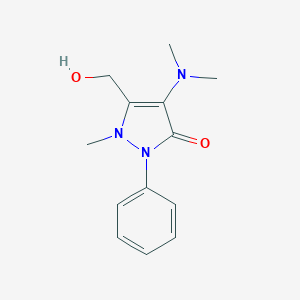
3-Hydroxymethylaminopyrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxymethylaminopyrine, also known as AMP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of aminopyrine, which is a non-steroidal anti-inflammatory drug. The compound has been found to have a wide range of applications in biochemical and physiological research, making it a valuable tool for scientists.
Mecanismo De Acción
The mechanism of action of 3-Hydroxymethylaminopyrine involves its conversion to a fluorescent compound by cytochrome P450 enzymes. This reaction can be measured using various spectroscopic techniques, allowing for the quantification of cytochrome P450 activity.
Efectos Bioquímicos Y Fisiológicos
The use of 3-Hydroxymethylaminopyrine in scientific research has provided valuable insights into the biochemical and physiological effects of various drugs and xenobiotics. The compound has been used to study the metabolism of drugs in the liver, as well as the effects of various environmental toxins on the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Hydroxymethylaminopyrine in scientific research is its high specificity for cytochrome P450 enzymes. This allows for the accurate measurement of cytochrome P450 activity in biological samples. However, the compound has limitations in terms of its stability and potential interference with other metabolic pathways.
Direcciones Futuras
There are several future directions for research involving 3-Hydroxymethylaminopyrine. One area of interest is the development of new methods for the measurement of cytochrome P450 activity using the compound. Additionally, the potential use of 3-Hydroxymethylaminopyrine in the diagnosis and treatment of liver disease is an area that warrants further investigation. Finally, the development of new derivatives of 3-Hydroxymethylaminopyrine with improved stability and specificity could expand its applications in scientific research.
In conclusion, 3-Hydroxymethylaminopyrine is a valuable compound that has been widely used in scientific research. Its specificity for cytochrome P450 enzymes and its ability to provide insights into the metabolism of drugs and xenobiotics make it a valuable tool for scientists. However, its limitations in terms of stability and potential interference with other metabolic pathways must be considered when using it in experiments. Further research into the compound's applications and derivatives could lead to new breakthroughs in the field of biochemical and physiological research.
Métodos De Síntesis
The synthesis of 3-Hydroxymethylaminopyrine involves the reaction of aminopyrine with formaldehyde and sodium borohydride. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The purity of the compound is critical for its use in scientific research.
Aplicaciones Científicas De Investigación
3-Hydroxymethylaminopyrine has been widely used in scientific research as a substrate for the measurement of cytochrome P450 activity. It is also used as a reagent for the determination of hydrogen peroxide levels in biological samples. Additionally, the compound has been used to study the metabolism of drugs and other xenobiotics in the liver.
Propiedades
Número CAS |
13097-17-1 |
|---|---|
Nombre del producto |
3-Hydroxymethylaminopyrine |
Fórmula molecular |
C13H17N3O2 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
4-(dimethylamino)-5-(hydroxymethyl)-1-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C13H17N3O2/c1-14(2)12-11(9-17)15(3)16(13(12)18)10-7-5-4-6-8-10/h4-8,17H,9H2,1-3H3 |
Clave InChI |
BATBESUQPUOBOC-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)N(C)C)CO |
SMILES canónico |
CN1C(=C(C(=O)N1C2=CC=CC=C2)N(C)C)CO |
Otros números CAS |
13097-17-1 |
Sinónimos |
3-hydroxymethylaminopyrine 4-dimethylamino-3-hydroxymethyl-2-methyl-2-phenyl-3pyrazolin-5-one, |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




